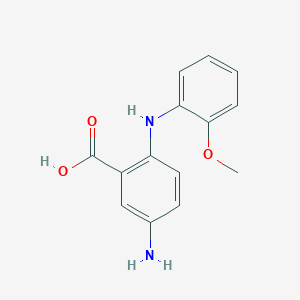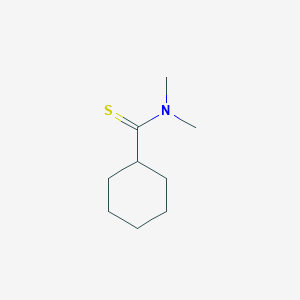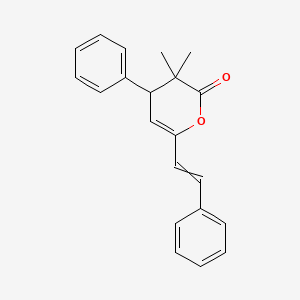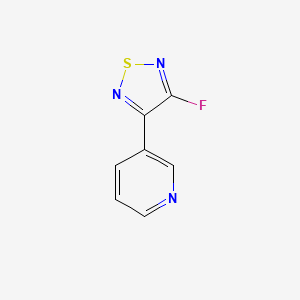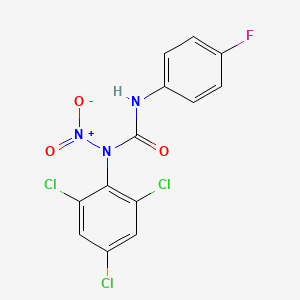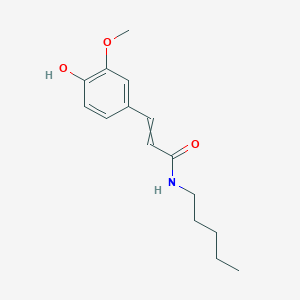
3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy and methoxy group attached to a phenyl ring, and a pentylprop-2-enamide chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with pentylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 6-8 hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enamide chain can be reduced to form a saturated amide.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of 3-(4-hydroxy-3-methoxyphenyl)-N-pentylpropionamide.
Substitution: Formation of 3-(4-hydroxyphenyl)-N-pentylprop-2-enamide.
Aplicaciones Científicas De Investigación
3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in oxidative stress and inflammation. It can also interact with cellular receptors, leading to changes in gene expression and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.
4-Hydroxy-3-methoxycinnamic acid: Exhibits anti-inflammatory and anticancer effects.
3-(4-Hydroxy-3-methoxyphenyl)ethanol: Studied for its potential neuroprotective effects.
Uniqueness
3-(4-Hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxy, methoxy, and amide groups allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
591246-89-8 |
|---|---|
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
3-(4-hydroxy-3-methoxyphenyl)-N-pentylprop-2-enamide |
InChI |
InChI=1S/C15H21NO3/c1-3-4-5-10-16-15(18)9-7-12-6-8-13(17)14(11-12)19-2/h6-9,11,17H,3-5,10H2,1-2H3,(H,16,18) |
Clave InChI |
SSXLETOCBGWTPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14229968.png)
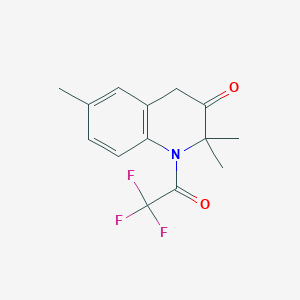
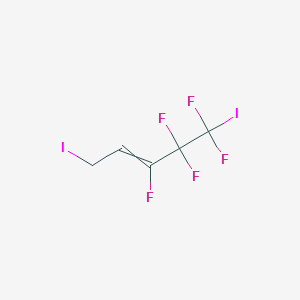
![(2S)-1-[2-(propylamino)ethylamino]propan-2-ol](/img/structure/B14229979.png)
![6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-](/img/structure/B14229984.png)

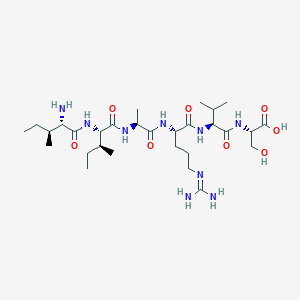
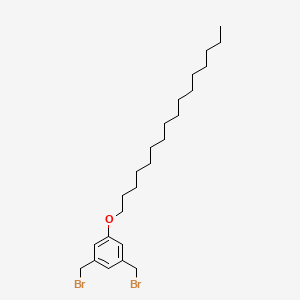
![4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine](/img/structure/B14230028.png)
